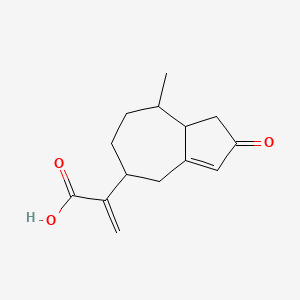
Tbcpf
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-di(4,4’-bis(3,6-Di-tert-butylcarbazole)-phenyl)-9H-fluorene: (commonly referred to as TBCPF) is an organic compound known for its unique structural properties and applications in organic electronics. It is particularly noted for its use in organic light-emitting diodes (OLEDs) due to its excellent electron transport and emission characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-di(4,4’-bis(3,6-Di-tert-butylcarbazole)-phenyl)-9H-fluorene typically involves multiple steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of 3,6-di-tert-butylcarbazole. This can be achieved through the alkylation of carbazole with tert-butyl chloride in the presence of a base such as potassium carbonate.
Coupling Reaction: The next step involves the coupling of the carbazole derivative with a fluorene derivative. This is often done using a palladium-catalyzed Suzuki coupling reaction, where the carbazole derivative is reacted with a boronic acid derivative of fluorene.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of 9,9-di(4,4’-bis(3,6-Di-tert-butylcarbazole)-phenyl)-9H-fluorene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for electronic applications.
化学反应分析
Types of Reactions
Oxidation: 9,9-di(4,4’-bis(3,6-Di-tert-butylcarbazole)-phenyl)-9H-fluorene can undergo oxidation reactions, typically involving the carbazole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can also occur, particularly at the fluorene core. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The compound can undergo electrophilic substitution reactions, especially at the aromatic rings. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carbazole-quinone derivatives.
Reduction: Formation of dihydrofluorene derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry
In chemistry, 9,9-di(4,4’-bis(3,6-Di-tert-butylcarbazole)-phenyl)-9H-fluorene is used as a building block for the synthesis of more complex organic molecules. Its unique electronic properties make it a valuable component in the design of new materials for electronic applications.
Biology
While its primary applications are in materials science, there is ongoing research into the potential biological applications of this compound. Its structural features may allow it to interact with biological molecules in unique ways, potentially leading to new insights in biochemistry and molecular biology.
Medicine
Research into the medical applications of 9,9-di(4,4’-bis(3,6-Di-tert-butylcarbazole)-phenyl)-9H-fluorene is still in its early stages. its potential as a fluorescent marker for imaging and diagnostic purposes is being explored.
Industry
In the industrial sector, this compound is primarily used in the production of OLEDs. Its excellent electron transport properties and stability make it an ideal material for use in high-performance electronic devices, including displays and lighting.
作用机制
The mechanism by which 9,9-di(4,4’-bis(3,6-Di-tert-butylcarbazole)-phenyl)-9H-fluorene exerts its effects is primarily related to its electronic properties. The compound’s structure allows for efficient electron transport and emission, making it highly effective in OLED applications. The molecular targets and pathways involved include the interaction with electron transport layers and emission layers in OLED devices, facilitating the efficient generation and emission of light.
相似化合物的比较
Similar Compounds
- 9,9-di(4,4’-bis(3,6-Di-tert-butylcarbazole)-phenyl)-9H-fluorene (TBCPF)
- 9,9-di(4,4’-bis(3,6-Di-tert-butylcarbazole)-phenyl)-9H-carbazole
- 9,9-di(4,4’-bis(3,6-Di-tert-butylcarbazole)-phenyl)-9H-anthracene
Uniqueness
What sets 9,9-di(4,4’-bis(3,6-Di-tert-butylcarbazole)-phenyl)-9H-fluorene apart from similar compounds is its unique combination of high thermal stability, excellent electron transport properties, and strong emission characteristics. These features make it particularly well-suited for use in OLEDs, where both efficiency and stability are critical.
属性
分子式 |
C65H64N2 |
|---|---|
分子量 |
873.2 g/mol |
IUPAC 名称 |
3,6-ditert-butyl-9-[4-[9-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]fluoren-9-yl]phenyl]carbazole |
InChI |
InChI=1S/C65H64N2/c1-61(2,3)43-25-33-57-51(37-43)52-38-44(62(4,5)6)26-34-58(52)66(57)47-29-21-41(22-30-47)65(55-19-15-13-17-49(55)50-18-14-16-20-56(50)65)42-23-31-48(32-24-42)67-59-35-27-45(63(7,8)9)39-53(59)54-40-46(64(10,11)12)28-36-60(54)67/h13-40H,1-12H3 |
InChI 键 |
ZTGWLODJYMQPIL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C5(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=C(C=C8)N9C1=C(C=C(C=C1)C(C)(C)C)C1=C9C=CC(=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)


![2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12095440.png)
![2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B12095446.png)

![4-[(E)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12095458.png)



![2-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoicacid](/img/structure/B12095470.png)


